![molecular formula C18H21NO3S B055328 (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine CAS No. 116183-80-3](/img/structure/B55328.png)

(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Valganciclovir wird durch eine Reihe chemischer Reaktionen, ausgehend von Ganciclovir, synthetisiert. Der Prozess beinhaltet die Veresterung von Ganciclovir mit L-Valin unter Bildung von Valganciclovir . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen und spezifischen Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird. Industrielle Produktionsmethoden umfassen oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Effizienz zu maximieren und die Kosten zu minimieren .

Analyse Chemischer Reaktionen

Valganciclovir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse und Phosphorylierung. Nach oraler Verabreichung wird es schnell durch intestinale und hepatische Esterasen zu Ganciclovir hydrolysiert . Ganciclovir wird dann durch virale und zelluläre Kinasen zu seiner aktiven Triphosphatform phosphoryliert, die die virale DNA-Polymerase hemmt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser für die Hydrolyse und verschiedene Kinasen für die Phosphorylierung. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Ganciclovirtriphosphat .

Wissenschaftliche Forschungsanwendungen

Valganciclovir hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird häufig zur Behandlung und Vorbeugung von CMV-Infektionen bei immungeschwächten Patienten eingesetzt, z. B. bei HIV-Patienten oder Patienten, die Organtransplantationen erhalten haben . Darüber hinaus wird es in Forschungsstudien verwendet, um die Mechanismen der viralen Replikation und die Entwicklung von antiviraler Resistenz zu verstehen . In der Chemie dient Valganciclovir als Modellverbindung für die Untersuchung der Aktivierung von Prodrugs und die Entwicklung von antiviralen Wirkstoffen .

Wirkmechanismus

Der Wirkmechanismus von Valganciclovir beinhaltet die Umwandlung in Ganciclovir im Körper. Ganciclovir wird dann durch virale und zelluläre Kinasen zu seiner aktiven Triphosphatform phosphoryliert . Ganciclovirtriphosphat hemmt die virale DNA-Polymerase, indem es mit Desoxyguanosintriphosphat konkurriert, was zur Beendigung der viralen DNA-Verlängerung führt . Dies verhindert die Replikation der viralen DNA und die Ausbreitung des Virus innerhalb des Wirts .

Wirkmechanismus

The mechanism of action of valganciclovir involves its conversion to ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form by viral and cellular kinases . Ganciclovir triphosphate inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, leading to the termination of viral DNA elongation . This prevents the replication of viral DNA and the spread of the virus within the host .

Vergleich Mit ähnlichen Verbindungen

Valganciclovir wird oft mit anderen antiviralen Medikamenten wie Valacyclovir und Aciclovir verglichen. Während alle drei Verbindungen zur Behandlung von Virusinfektionen eingesetzt werden, ist Valganciclovir speziell gegen CMV wirksam, da es in Ganciclovir umgewandelt werden kann, das eine höhere Affinität zur viralen DNA-Polymerase aufweist . Valacyclovir und Aciclovir hingegen werden hauptsächlich zur Behandlung von Infektionen mit Herpes-simplex-Virus (HSV) und Varizella-Zoster-Virus (VZV) eingesetzt . Das Besondere an Valganciclovir ist seine Prodrug-Natur, die eine verbesserte Bioverfügbarkeit und eine gezielte Abgabe von Ganciclovir ermöglicht .

Ähnliche Verbindungen::- Valacyclovir

- Aciclovir

- Ganciclovir

Eigenschaften

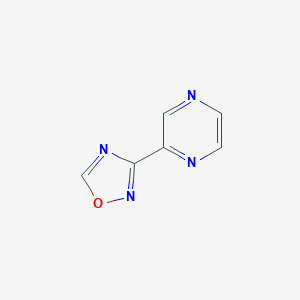

IUPAC Name |

[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFINYKUAYHRBO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440539 | |

| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-80-3 | |

| Record name | 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)

![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)